Methyl 4-amino-3-hydroxybenzoate hydrochloride
Description
Methyl 4-amino-3-hydroxybenzoate hydrochloride (CAS: 63435-16-5) is a methyl ester derivative of 4-amino-3-hydroxybenzoic acid, with a molecular formula of C₈H₉NO₃·HCl and a molecular weight of 203.62 g/mol. This compound features a benzene ring substituted with amino (−NH₂), hydroxyl (−OH), and methyl ester (−COOCH₃) groups at positions 4, 3, and 1, respectively .
Properties
IUPAC Name |
methyl 4-amino-3-hydroxybenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-8(11)5-2-3-6(9)7(10)4-5;/h2-4,10H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNWERBBTPQNME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499157-23-2 | |
| Record name | methyl 4-amino-3-hydroxybenzoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: The synthesis of methyl 4-amino-3-hydroxybenzoate hydrochloride typically begins with the esterification of 4-amino-3-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-amino-3-hydroxybenzoate hydrochloride can undergo oxidation reactions to form corresponding quinones.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoates.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Explored for its potential therapeutic applications due to its structural similarity to other bioactive compounds .
Industry:
Mechanism of Action
- Methyl 4-amino-3-hydroxybenzoate hydrochloride acts as an inhibitor of certain enzymes, such as neuraminidase in the influenza virus. It binds to the active site of the enzyme, preventing the release of progeny virions from infected cells .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Substituent Variations
Table 1: Structural and Functional Group Comparisons
Key Observations :
Methoxy vs. Hydroxyl: Methyl 2-amino-3-methoxybenzoate (CAS 5121-34-6) replaces the hydroxyl group with methoxy, reducing hydrogen-bonding capacity and altering solubility .
Acid vs. Ester Derivatives: 3-Amino-5-hydroxybenzoic acid hydrochloride (CAS 14206-69-0) retains a carboxylic acid group, making it more polar and less volatile than ester derivatives .
Physicochemical and Functional Comparisons
Table 2: Physicochemical Properties
Biological Activity
Methyl 4-amino-3-hydroxybenzoate hydrochloride, also known as Methyl 4-amino-3-hydroxybenzoate, is a compound of significant interest in pharmacological and biochemical research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound features an amino group and a hydroxy group attached to a benzoate moiety. This unique structure contributes to its reactivity and biological interactions:
- Molecular Formula : C8H9ClN2O3
- Molecular Weight : 196.62 g/mol
The presence of the amino group allows for hydrogen bonding with various biological molecules, while the hydroxy group can participate in biochemical reactions, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Key mechanisms include:
- Enzyme Modulation : The compound can modulate the activity of enzymes through hydrogen bonding and steric interactions.
- Receptor Interaction : It may bind to specific receptors, influencing various signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
Inhibition of Neuraminidase
One of the most notable mechanisms is the inhibition of the neuraminidase enzyme in the influenza virus. By binding to this enzyme, this compound disrupts the viral life cycle, preventing the release of progeny virions from infected cells .
Biological Activities
Research has demonstrated various biological activities associated with this compound:
- Antiviral Activity : The compound has shown effectiveness against influenza viruses by inhibiting neuraminidase, which is critical for viral replication.
- Antimicrobial Effects : Studies indicate that it possesses antimicrobial properties against specific bacterial strains, suggesting potential use in treating infections .
- Cytotoxicity : Some research indicates moderate cytotoxic effects on cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with similar compounds is useful:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Methyl 4-(2-hydroxyethoxy)benzoate | Lacks amino group | Limited antimicrobial activity |
| Methyl 4-amino-3-hydroxybenzoate | Lacks hydroxy group | Moderate cytotoxicity |
| This compound | Contains both groups | Significant antiviral and antimicrobial activity |
This table highlights how the presence of both amino and hydroxy groups enhances the biological properties of this compound compared to its analogs .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Study on Antiviral Efficacy : A study demonstrated that this compound effectively inhibited neuraminidase activity in vitro, leading to reduced viral replication rates in infected cell cultures.
- Antimicrobial Assessment : Research indicated that this compound exhibited antibacterial activity against several Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
